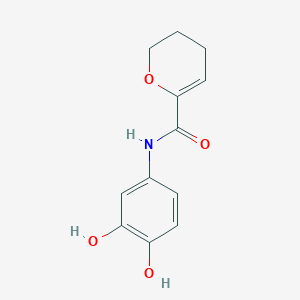
N-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-pyran-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-pyran-6-carboxamide, also known as DHPA, is a naturally occurring compound found in various plants. It has gained significant attention in recent years due to its potential therapeutic properties. The compound has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
N-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-pyran-6-carboxamide exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in the pathogenesis of various oxidative stress-related diseases. Moreover, this compound has been shown to induce apoptosis and inhibit cell proliferation, which are involved in the pathogenesis of various types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in various tissues and organs. Additionally, this compound has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in various tissues and organs. Moreover, this compound has been shown to induce apoptosis and inhibit cell proliferation in various types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-pyran-6-carboxamide has several advantages as a potential therapeutic agent. It is a naturally occurring compound, which makes it a safer alternative to synthetic drugs. Additionally, it has been shown to have a broad spectrum of therapeutic properties, which make it a potential treatment for various diseases. However, there are also limitations to using this compound as a therapeutic agent. One of the main limitations is its low bioavailability, which limits its effectiveness in vivo. Additionally, there is a lack of clinical trials to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on N-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-pyran-6-carboxamide. One of the future directions is to improve its bioavailability through the development of novel drug delivery systems. Additionally, there is a need for more clinical trials to determine its safety and efficacy in humans. Moreover, there is a need for more studies to elucidate its mechanisms of action and identify its molecular targets. Finally, there is a need for more studies to determine its potential as a treatment for various diseases, including neurodegenerative diseases and cardiovascular diseases.
In conclusion, this compound is a naturally occurring compound with potential therapeutic properties. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. However, there are limitations to using this compound as a therapeutic agent, including its low bioavailability and lack of clinical trials. There are several future directions for the research on this compound, including improving its bioavailability, conducting more clinical trials, and identifying its molecular targets.
Métodos De Síntesis
N-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-pyran-6-carboxamide can be synthesized using various methods, including chemical synthesis and extraction from natural sources. One of the most common methods is the chemical synthesis of this compound from 3,4-dihydroxybenzaldehyde and 6-hydroxymethyl-3,4-dihydro-2H-pyran.
Aplicaciones Científicas De Investigación
N-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-pyran-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a potential treatment for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been shown to have antioxidant properties, which make it a potential treatment for various oxidative stress-related diseases such as neurodegenerative diseases and cardiovascular diseases. Moreover, this compound has been shown to have anticancer properties, which make it a potential treatment for various types of cancer.
Propiedades
IUPAC Name |
N-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-pyran-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-9-5-4-8(7-10(9)15)13-12(16)11-3-1-2-6-17-11/h3-5,7,14-15H,1-2,6H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVWRWXHQMZWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)C(=O)NC2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Hydroxypropyl)triazol-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7359028.png)
![3-[[3-(5-Chloro-2-methoxyanilino)-3-oxopropyl]amino]-2-cyclopentyl-3-oxopropanoic acid](/img/structure/B7359039.png)
![2-[3-[2-(2,5-Dioxoimidazolidin-1-yl)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7359044.png)
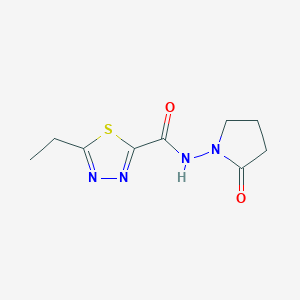
![Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate](/img/structure/B7359069.png)
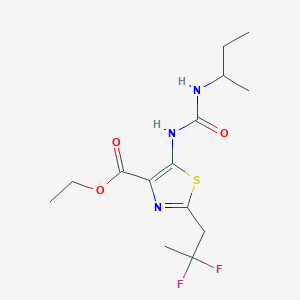
![Tert-butyl 3-(cyclopropylmethyl)-4-[(1-methylpyrazol-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B7359072.png)
![Tert-butyl 3-(cyclopropylmethyl)-4-[(1-methylimidazol-2-yl)methylamino]piperidine-1-carboxylate](/img/structure/B7359080.png)
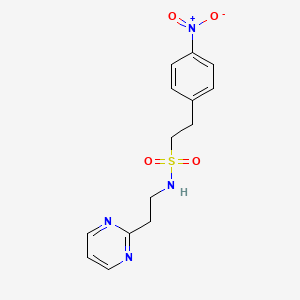
![2-[2-[(3-acetyl-5-fluoro-2-hydroxyphenyl)methylamino]propan-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B7359092.png)
![Tert-butyl 3-[1-[(2-cyclopropyl-2-hydroxypropyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B7359099.png)
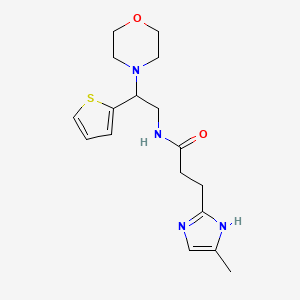
![methyl 4-(hydroxymethyl)-1-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]pyrazole-3-carboxylate](/img/structure/B7359118.png)
![2-amino-3-methyl-N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7359122.png)